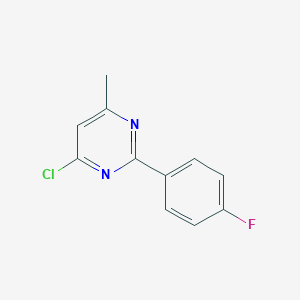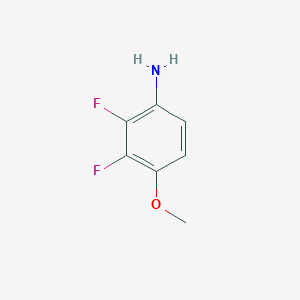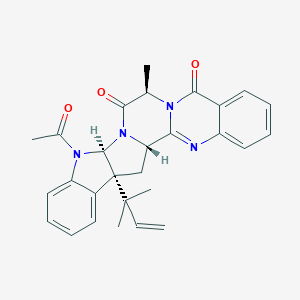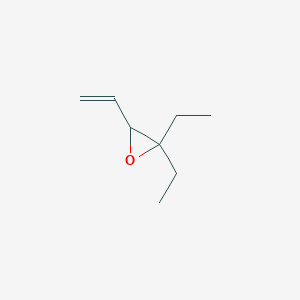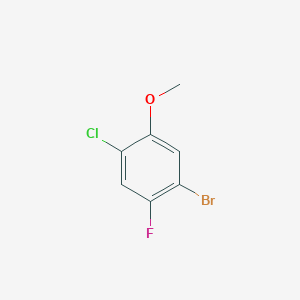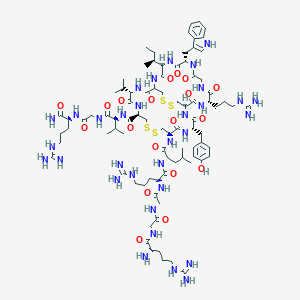
Protegrin-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protegrin-4 is a small cationic peptide that is found in porcine leukocytes. It is a member of the protegrin family of antimicrobial peptides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Protegrin-4 has been of particular interest to researchers due to its potent antimicrobial activity and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of protegrin-4 involves the disruption of bacterial cell membranes. It binds to the bacterial membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Biochemische Und Physiologische Effekte
Protegrin-4 has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Protegrin-4 has several advantages as a research tool. It is relatively easy to synthesize using SPPS, and it has potent antimicrobial activity against a wide range of bacteria. However, there are also limitations to its use. It can be difficult to work with due to its hydrophobic nature, and its activity can be affected by factors such as pH and salt concentration.
Zukünftige Richtungen
There are several potential future directions for research on protegrin-4. One area of interest is the development of protegrin-4-based therapeutics for the treatment of bacterial infections. Another area of interest is the investigation of the immunomodulatory effects of protegrin-4, which may have implications for the treatment of inflammatory diseases. Finally, there is also potential for the use of protegrin-4 as a research tool for the study of bacterial membrane structure and function.
Synthesemethoden
Protegrin-4 can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for the synthesis of peptides. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified.
Wissenschaftliche Forschungsanwendungen
Protegrin-4 has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains. In addition, it has been shown to have activity against fungi and viruses.
Eigenschaften
CAS-Nummer |
157214-61-4 |
|---|---|
Produktname |
Protegrin-4 |
Molekularformel |
C86H138N32O19S4 |
Molekulargewicht |
2052.5 g/mol |
IUPAC-Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-[(2S)-butan-2-yl]-30-(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C86H138N32O19S4/c1-9-45(8)68-82(137)115-61-41-141-138-38-58(76(131)109-53(20-14-28-99-85(93)94)71(126)104-36-65(123)108-57(75(130)118-68)32-47-33-101-51-18-11-10-16-49(47)51)113-74(129)56(31-46-22-24-48(119)25-23-46)111-77(132)59(112-73(128)55(30-42(2)3)110-72(127)54(21-15-29-100-86(95)96)107-63(121)35-102-62(120)34-103-70(125)50(87)17-12-26-97-83(89)90)39-139-140-40-60(114-81(136)67(44(6)7)117-79(61)134)78(133)116-66(43(4)5)80(135)105-37-64(122)106-52(69(88)124)19-13-27-98-84(91)92/h10-11,16,18,22-25,33,42-45,50,52-61,66-68,101,119H,9,12-15,17,19-21,26-32,34-41,87H2,1-8H3,(H2,88,124)(H,102,120)(H,103,125)(H,104,126)(H,105,135)(H,106,122)(H,107,121)(H,108,123)(H,109,131)(H,110,127)(H,111,132)(H,112,128)(H,113,129)(H,114,136)(H,115,137)(H,116,133)(H,117,134)(H,118,130)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-,68-/m0/s1 |
InChI-Schlüssel |
DUDXZJRHGONAAZ-ZFOLPASKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Andere CAS-Nummern |
157214-61-4 |
Sequenz |
RGGRLCYCRGWICVCVGR |
Synonyme |
PG-4 protegrin protegrin PG-4 protegrin-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



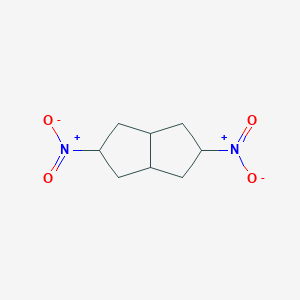
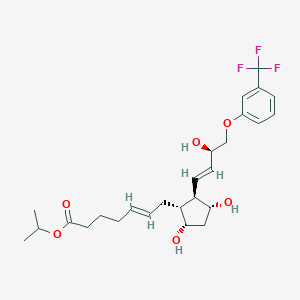
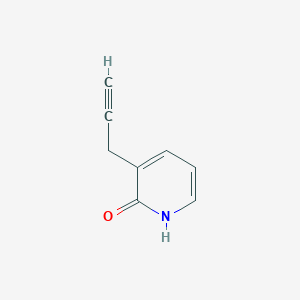
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
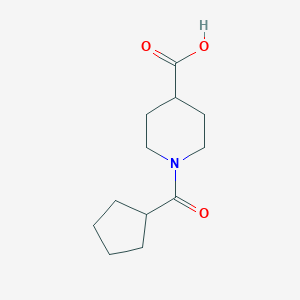
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
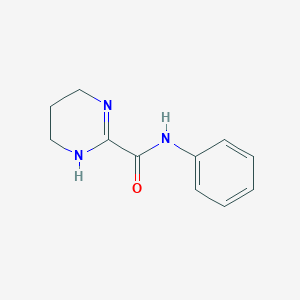
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
